molecular formula C4H12N2O B13196194 (3-Aminopropyl)(methoxy)amine

(3-Aminopropyl)(methoxy)amine

Cat. No.: B13196194
M. Wt: 104.15 g/mol
InChI Key: QIKFCASSTVZGHB-UHFFFAOYSA-N
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Description

(3-Aminopropyl)(methoxy)amine is an organic compound that contains both an amino group and a methoxy group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)(methoxy)amine typically involves the reaction of 3-chloropropylamine with methanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by a methoxy group. The reaction conditions usually involve heating the mixture to a moderate temperature to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)(methoxy)amine can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups, such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the methoxy group.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of halides or thiols.

Scientific Research Applications

(3-Aminopropyl)(methoxy)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules for various assays and experiments.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of (3-Aminopropyl)(methoxy)amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with other molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)triethoxysilane: Contains three ethoxy groups instead of a methoxy group.

    (3-Aminopropyl)trimethoxysilane: Contains three methoxy groups.

    3-Methoxypropylamine: Contains a methoxy group but lacks the additional amino group.

Uniqueness

(3-Aminopropyl)(methoxy)amine is unique due to the presence of both an amino group and a methoxy group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C4H12N2O

Molecular Weight

104.15 g/mol

IUPAC Name

N'-methoxypropane-1,3-diamine

InChI

InChI=1S/C4H12N2O/c1-7-6-4-2-3-5/h6H,2-5H2,1H3

InChI Key

QIKFCASSTVZGHB-UHFFFAOYSA-N

Canonical SMILES

CONCCCN

Origin of Product

United States

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